1-(1-Aminopentyl)adamantane hydrochloride
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Overview
Description
1-(1-Aminopentyl)adamantane hydrochloride is a chemical compound that features an adamantane backbone with an aminopentyl group attached to one of its tertiary carbons. This compound is known for its unique structural properties and has been studied for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopentyl)adamantane hydrochloride typically involves the reaction of adamantane derivatives with aminopentyl groups. One common method starts with the bromination of adamantane to form 1-bromoadamantane. This intermediate is then reacted with an aminopentyl group under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a more streamlined process that optimizes yield and reduces the use of toxic reagents. For example, a one-pot synthesis method has been developed that utilizes phase transfer catalysts and in situ salt formation with hydrochloric acid, resulting in a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopentyl)adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted adamantane compounds .
Scientific Research Applications
1-(1-Aminopentyl)adamantane hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 1-(1-Aminopentyl)adamantane hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to increase the release of dopamine in the brain, which is beneficial for treating conditions like Parkinson’s disease. Additionally, it targets the M2 proton channel of influenza A virus, inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane hydrochloride: Known for its antiviral and antiparkinsonian properties.
1-Methyl-1-adamantane methylamine hydrochloride: Another adamantane derivative with similar biological properties.
Uniqueness
1-(1-Aminopentyl)adamantane hydrochloride is unique due to its specific aminopentyl substitution, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
63872-80-0 |
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Molecular Formula |
C15H28ClN |
Molecular Weight |
257.84 g/mol |
IUPAC Name |
1-(1-adamantyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-2-3-4-14(16)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14H,2-10,16H2,1H3;1H |
InChI Key |
YWJKDMTUXBCTAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C12CC3CC(C1)CC(C3)C2)N.Cl |
Origin of Product |
United States |
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